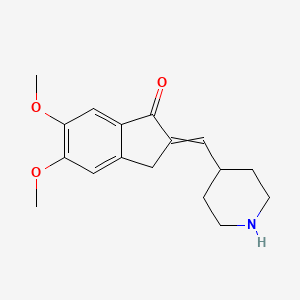![molecular formula C₁₅H₁₀D₇Cl₂N₃O₂ B1141242 1-[[2-(2,4-Dichlorophenyl)-4-(2,2,3,3,3-pentadeuteriopropyl)-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole CAS No. 1246818-14-3](/img/structure/B1141242.png)
1-[[2-(2,4-Dichlorophenyl)-4-(2,2,3,3,3-pentadeuteriopropyl)-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole
説明
- The triazole ring can be introduced via a cyclization reaction involving hydrazine derivatives and appropriate precursors.
- The reaction conditions often include the use of solvents like ethanol or acetonitrile and heating to facilitate the cyclization process.
Deuteration:
- The incorporation of deuterium atoms (pentadeuteriopropyl group) can be achieved through deuterium exchange reactions using deuterated reagents or solvents.
Industrial Production Methods:
- Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity.
- Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Types of Reactions:
-
Oxidation:
- The compound can undergo oxidation reactions, particularly at the triazole ring or the dioxolane ring.
- Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
-
Reduction:
- Reduction reactions can target the triazole ring or the dichlorophenyl group.
- Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
-
Substitution:
- The compound can participate in nucleophilic substitution reactions, especially at the dichlorophenyl group.
- Reagents like sodium methoxide or potassium tert-butoxide can facilitate these reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products:
- Oxidation products may include hydroxylated derivatives.
- Reduction products may involve dechlorinated or hydrogenated derivatives.
- Substitution reactions can yield various substituted phenyl derivatives.
Chemistry:
- The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
- It serves as a precursor for the synthesis of other triazole-containing compounds.
Biology:
- In biological research, the compound can be used to study enzyme interactions and metabolic pathways involving triazole derivatives.
Medicine:
- The compound has potential applications in medicinal chemistry, particularly in the development of antifungal and antimicrobial agents.
- Its structural features make it a candidate for drug design and discovery.
Industry:
- The compound can be utilized in the development of agrochemicals, such as herbicides and fungicides.
- It may also find applications in material science for the synthesis of polymers and advanced materials.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[[2-(2,4-Dichlorophenyl)-4-(2,2,3,3,3-pentadeuteriopropyl)-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole typically involves multiple steps:
-
Formation of the Dioxolane Ring:
- The dioxolane ring can be synthesized by reacting a suitable diol with an aldehyde or ketone under acidic conditions.
- For example, 2,4-dichlorobenzaldehyde can be reacted with a diol in the presence of an acid catalyst to form the dioxolane ring.
作用機序
The mechanism of action of 1-[[2-(2,4-Dichlorophenyl)-4-(2,2,3,3,3-pentadeuteriopropyl)-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole involves its interaction with specific molecular targets and pathways:
-
Molecular Targets:
- The compound can target enzymes involved in metabolic pathways, particularly those related to triazole metabolism.
- It may inhibit or modulate the activity of enzymes such as cytochrome P450.
-
Pathways Involved:
- The compound can interfere with the biosynthesis of ergosterol, a key component of fungal cell membranes, making it effective as an antifungal agent.
- It may also affect other biochemical pathways involving triazole derivatives.
類似化合物との比較
Propiconazole: Another triazole derivative used as a fungicide.
Tebuconazole: A triazole-based fungicide with similar structural features.
Fluconazole: A triazole antifungal agent used in medicine.
Comparison:
-
Uniqueness:
- The presence of the pentadeuteriopropyl group in 1-[[2-(2,4-Dichlorophenyl)-4-(2,2,3,3,3-pentadeuteriopropyl)-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole distinguishes it from other triazole compounds.
- This deuterium incorporation can enhance the compound’s stability and alter its metabolic profile.
-
Structural Differences:
- While propiconazole and tebuconazole share the triazole ring, they lack the deuterated side chain present in this compound.
- Fluconazole, although a triazole, has a different substitution pattern and is primarily used in medical applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
1-[[2-(2,4-dichlorophenyl)-4-(2,2,3,3,3-pentadeuteriopropyl)-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl2N3O2/c1-2-3-12-7-21-15(22-12,8-20-10-18-9-19-20)13-5-4-11(16)6-14(13)17/h4-6,9-10,12H,2-3,7-8H2,1H3/i1D3,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STJLVHWMYQXCPB-ZBJDZAJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])CC1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


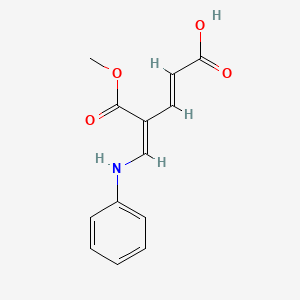
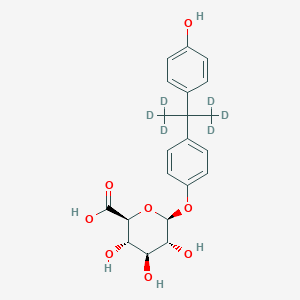
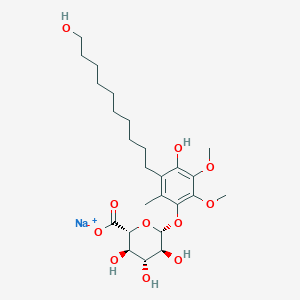
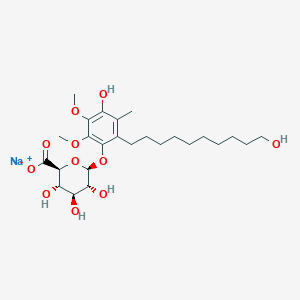
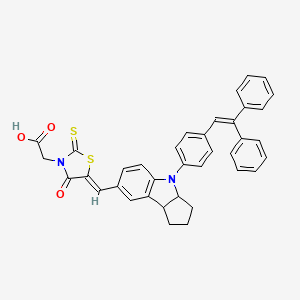

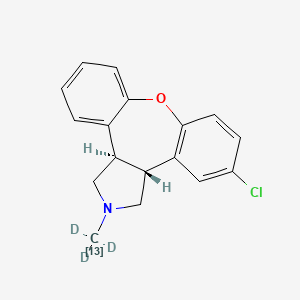

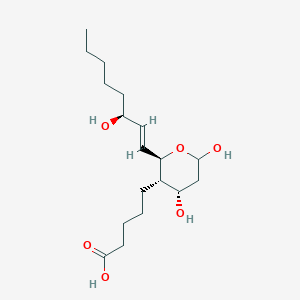
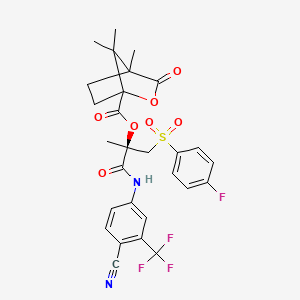
![4-[(2Z)-2-Penten-1-yl]pyridine](/img/structure/B1141178.png)
